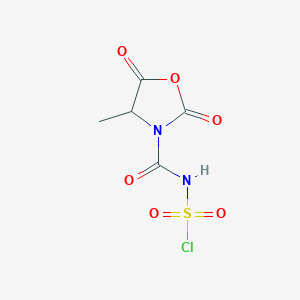
(4-Methyl-2,5-dioxo-1,3-oxazolidine-3-carbonyl)sulfamyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methyl-2,5-dioxo-1,3-oxazolidine-3-carbonyl)sulfamyl chloride is a chemical compound with a complex structure that includes an oxazolidine ring and a sulfamyl chloride group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-2,5-dioxo-1,3-oxazolidine-3-carbonyl)sulfamyl chloride typically involves the reaction of oxazolidine derivatives with sulfamyl chloride under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.
化学反応の分析
Types of Reactions
(4-Methyl-2,5-dioxo-1,3-oxazolidine-3-carbonyl)sulfamyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfamyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The oxazolidine ring can undergo oxidation and reduction reactions, altering the chemical properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of sulfonamide derivatives, while oxidation reactions can produce oxazolidinone derivatives.
科学的研究の応用
Chemistry
In chemistry, (4-Methyl-2,5-dioxo-1,3-oxazolidine-3-carbonyl)sulfamyl chloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their potential as antimicrobial agents. The compound’s ability to inhibit bacterial growth makes it a candidate for the development of new antibiotics.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and pharmaceuticals. Its reactivity and versatility make it a valuable intermediate in various chemical processes.
作用機序
The mechanism of action of (4-Methyl-2,5-dioxo-1,3-oxazolidine-3-carbonyl)sulfamyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, depending on the enzyme targeted.
類似化合物との比較
Similar Compounds
Oxazolidinones: Compounds with a similar oxazolidine ring structure, such as linezolid, which is used as an antibiotic.
Sulfonamides: Compounds with a similar sulfamyl group, such as sulfamethoxazole, which is also used as an antibiotic.
Uniqueness
(4-Methyl-2,5-dioxo-1,3-oxazolidine-3-carbonyl)sulfamyl chloride is unique due to its combination of an oxazolidine ring and a sulfamyl chloride group. This combination provides the compound with distinct chemical properties and reactivity, making it a valuable tool in various scientific and industrial applications.
特性
CAS番号 |
63067-43-6 |
|---|---|
分子式 |
C5H5ClN2O6S |
分子量 |
256.62 g/mol |
IUPAC名 |
N-(4-methyl-2,5-dioxo-1,3-oxazolidine-3-carbonyl)sulfamoyl chloride |
InChI |
InChI=1S/C5H5ClN2O6S/c1-2-3(9)14-5(11)8(2)4(10)7-15(6,12)13/h2H,1H3,(H,7,10) |
InChIキー |
QSMBBWUKZSKZEW-UHFFFAOYSA-N |
正規SMILES |
CC1C(=O)OC(=O)N1C(=O)NS(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Propanediol, 2-[(4-methoxyphenyl)methyl]-](/img/structure/B14514064.png)
![2-{[(1-Chloro-4,4-dimethylpentan-2-yl)oxy]methyl}oxirane](/img/structure/B14514069.png)
![2-[3-Methoxy-5-(propan-2-yl)phenyl]acetamide](/img/structure/B14514081.png)

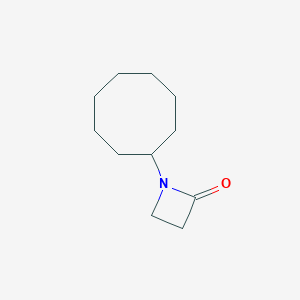
![3-(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)prop-2-enenitrile](/img/structure/B14514095.png)

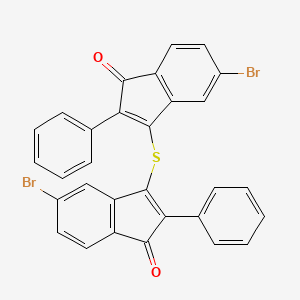
![Diethyl [9-(heptylamino)-9H-fluoren-9-yl]phosphonate](/img/structure/B14514115.png)

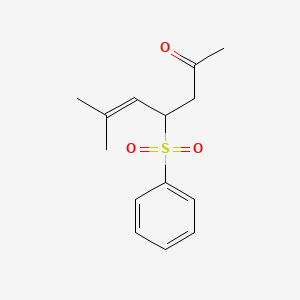
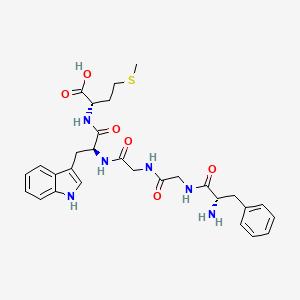

![N-(4-Chlorophenyl)-N-[(3-oxobutanoyl)oxy]acetamide](/img/structure/B14514150.png)
